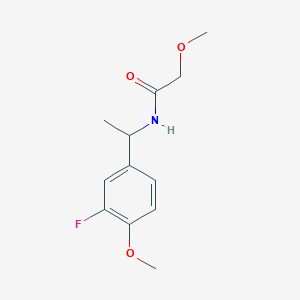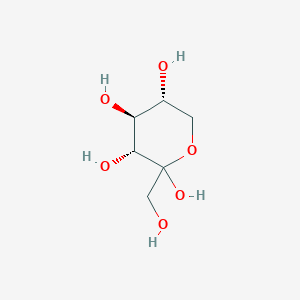
D-sorbopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-sorbopyranose: is a monosaccharide with the molecular formula C6H12O6. It is a ketohexose, meaning it contains six carbon atoms and a ketone functional group. This compound is a stereoisomer of D-sorbose and exists in a pyranose ring form. This compound is naturally occurring and can be found in various fruits and plants. It plays a significant role in carbohydrate metabolism and has various applications in scientific research and industry .
準備方法
Synthetic Routes and Reaction Conditions: D-sorbopyranose can be synthesized from D-xylose through a series of chemical reactions. The process involves the oxidation of D-xylose to form a lactone intermediate, which is then reduced to yield this compound. The reaction conditions typically involve the use of acetic anhydride and hydrogenation catalysts .
Industrial Production Methods: Industrial production of this compound often involves biotechnological methods. Microorganisms such as Pseudomonas species can be used to convert L-glucitol to D-sorbose, which can then be crystallized to obtain this compound. This method is advantageous due to its high yield and environmentally friendly nature .
化学反応の分析
Types of Reactions: D-sorbopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as nitric acid or potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts to yield sugar alcohols.
Substitution: Substitution reactions can occur at the hydroxyl groups of this compound using reagents like acetic anhydride or alkyl halides
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Sugar alcohols
Substitution: Ester or ether derivatives
科学的研究の応用
D-sorbopyranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex biomolecules and as a reference standard in carbohydrate analysis.
Biology: this compound is studied for its role in metabolic pathways and its interactions with enzymes.
Medicine: Research has shown potential chemotherapeutic properties of this compound derivatives, making it a candidate for drug development.
Industry: It is used in the production of rare sugars and as a precursor for various industrial chemicals .
作用機序
The mechanism of action of D-sorbopyranose involves its interaction with specific enzymes and metabolic pathways. As a ketohexose, it can be phosphorylated by hexokinase to form this compound-6-phosphate, which then enters various metabolic pathways. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, influencing energy production and storage .
類似化合物との比較
- D-fructopyranose
- D-allopyranose
- D-psicopyranose
Comparison: D-sorbopyranose is unique due to its specific stereochemistry and functional properties. Compared to D-fructopyranose, which is also a ketohexose, this compound has different reactivity and metabolic roles. D-allopyranose and D-psicopyranose, while similar in structure, have distinct biological activities and applications .
特性
分子式 |
C6H12O6 |
|---|---|
分子量 |
180.16 g/mol |
IUPAC名 |
(3R,4S,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5-,6?/m1/s1 |
InChIキー |
LKDRXBCSQODPBY-IANNHFEVSA-N |
異性体SMILES |
C1[C@H]([C@@H]([C@H](C(O1)(CO)O)O)O)O |
正規SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



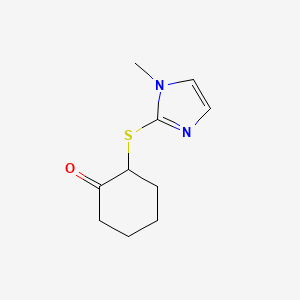
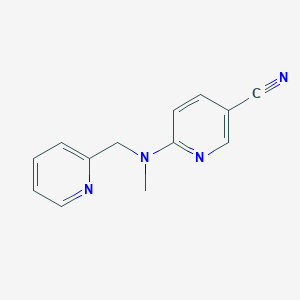
![4-[3-[4-[2-(5-Benzyl-13-methyl-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraen-4-yl)ethynyl]pyrazol-1-yl]-3-[2-(4-methylpiperazin-1-yl)ethyl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B14901772.png)
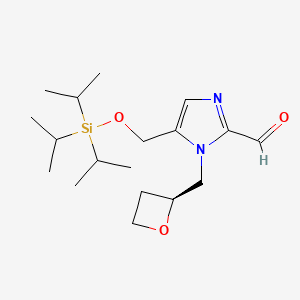
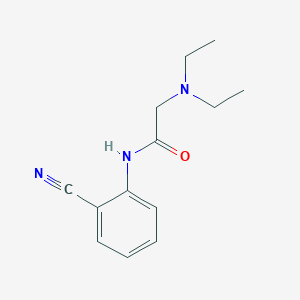
![N-(2-(2-Hydroxypropanamido)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B14901792.png)
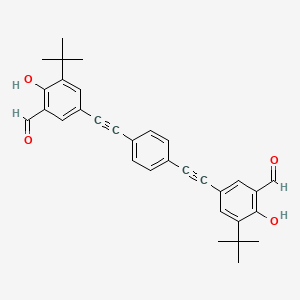
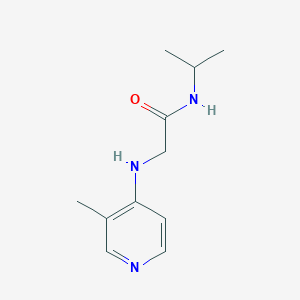
![(S)-tert-Butyl (2-methoxy-9-methyl-8-oxo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepin-7-yl)carbamate](/img/structure/B14901819.png)

![Spiro[3.3]heptan-2-yl L-alaninate hydrochloride](/img/structure/B14901847.png)
